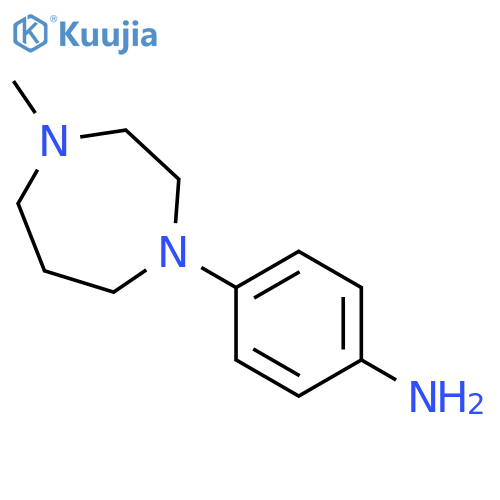Cas no 219132-82-8 (4-(4-methyl-1,4-diazepan-1-yl)aniline)

219132-82-8 structure
商品名:4-(4-methyl-1,4-diazepan-1-yl)aniline
CAS番号:219132-82-8
MF:C12H19N3
メガワット:205.299362421036
MDL:MFCD10036742
CID:1405261
PubChem ID:13007951
4-(4-methyl-1,4-diazepan-1-yl)aniline 化学的及び物理的性質
名前と識別子
-
- 4-(4-methyl-1,4-diazepan-1-yl)aniline
- AG-E-59938
- AC1Q3ZR0
- Benzenamine, 4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-
- 4-(4-methyl-[1,4]diazepan-1-yl)phenylamine
- AGN-PC-00KFOH
- SureCN217159
- CTK0J7014
- 4-(4-methyl-homopiperazinyl)phenylamine
- 1-(4-aminophenyl)-4-methylhomopiperazine
- 4-(4-methyl-[1,4]-diazepan-1-yl)-aniline
- 4-(4-methyl-[1,4]-diazepan-1-yl)phenylamine
- Z337709488
- 4-(4-methyl-[1,4]diazepan-1-yl)-phenylamine
- AKOS009208413
- AMY36339
- J-014354
- FMLOSYIZNDLWOM-UHFFFAOYSA-N
- [4-(4-methyl-1,4-diazepan-1-yl)phenyl]amine
- AT23967
- SCHEMBL217159
- SB78031
- 4-(4-methylperhydro-1,4-diazepin-1-yl)phenylamine
- EN300-42779
- 219132-82-8
- 4-(4-methyl[1,4]diazepan-1-yl)phenylamine
- DB-339733
- DTXSID80514892
-
- MDL: MFCD10036742
- インチ: InChI=1S/C12H19N3/c1-14-7-2-8-15(10-9-14)12-5-3-11(13)4-6-12/h3-6H,2,7-10,13H2,1H3
- InChIKey: FMLOSYIZNDLWOM-UHFFFAOYSA-N
- ほほえんだ: CN1CCCN(CC1)C2=CC=C(C=C2)N
計算された属性
- せいみつぶんしりょう: 205.15807
- どういたいしつりょう: 205.157897619g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 32.5Ų
じっけんとくせい
- PSA: 32.5
4-(4-methyl-1,4-diazepan-1-yl)aniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15891-5G |
4-(4-methyl-1,4-diazepan-1-yl)aniline |
219132-82-8 | 95% | 5g |
¥ 5,273.00 | 2023-03-16 | |
| Enamine | EN300-42779-0.1g |
4-(4-methyl-1,4-diazepan-1-yl)aniline |
219132-82-8 | 95.0% | 0.1g |
$70.0 | 2025-02-20 | |
| Aaron | AR00CGV0-250mg |
4-(4-Methyl-1,4-diazepan-1-yl)aniline |
219132-82-8 | 97% | 250mg |
$163.00 | 2025-01-24 | |
| A2B Chem LLC | AF80624-100mg |
4-(4-methyl-1,4-diazepan-1-yl)aniline |
219132-82-8 | 95% | 100mg |
$109.00 | 2024-04-20 | |
| Ambeed | A888364-1g |
4-(4-Methyl-1,4-diazepan-1-yl)aniline |
219132-82-8 | 95% | 1g |
$522.0 | 2024-07-28 | |
| Aaron | AR00CGV0-1g |
4-(4-Methyl-1,4-diazepan-1-yl)aniline |
219132-82-8 | 97% | 1g |
$353.00 | 2025-01-24 | |
| eNovation Chemicals LLC | Y1003361-5g |
4-(4-methyl-1,4-diazepan-1-yl)aniline |
219132-82-8 | 95% | 5g |
$1550 | 2025-02-27 | |
| 1PlusChem | 1P00CGMO-2.5g |
4-(4-methyl-1,4-diazepan-1-yl)aniline |
219132-82-8 | 95% | 2.5g |
$593.00 | 2025-02-26 | |
| Enamine | EN300-42779-10.0g |
4-(4-methyl-1,4-diazepan-1-yl)aniline |
219132-82-8 | 95.0% | 10.0g |
$1457.0 | 2025-02-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15891-1G |
4-(4-methyl-1,4-diazepan-1-yl)aniline |
219132-82-8 | 95% | 1g |
¥ 1,716.00 | 2023-03-16 |
4-(4-methyl-1,4-diazepan-1-yl)aniline 関連文献
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
219132-82-8 (4-(4-methyl-1,4-diazepan-1-yl)aniline) 関連製品
- 61903-27-3(1-Phenyl-1,4-diazepane)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:219132-82-8)4-(4-methyl-1,4-diazepan-1-yl)aniline

清らかである:99%
はかる:1g
価格 ($):470.0